molecular formula C36H39N5O6 B12223367 5'-O-(4,4'-Dimethoxytrityl)-N6-Pivaloyl-2'-deoxyadenosine

5'-O-(4,4'-Dimethoxytrityl)-N6-Pivaloyl-2'-deoxyadenosine

Cat. No.: B12223367
M. Wt: 637.7 g/mol
InChI Key: CMTCTNBWFHUXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine is a synthetic nucleoside analog used primarily in the field of oligonucleotide synthesis. This compound is characterized by the presence of a 4,4’-dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and a pivaloyl group at the N6 position of the adenine base. These protecting groups are crucial for the stepwise synthesis of oligonucleotides, as they prevent unwanted side reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine typically involves multiple steps:

    Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction forms the 5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine.

    Protection of the N6 Position: The N6 position of the adenine base is then protected using pivaloyl chloride in the presence of a base like triethylamine. This step yields the final product, 5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 5’-hydroxyl group once the DMT protecting group is removed.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The DMT and pivaloyl protecting groups can be selectively removed under acidic or basic conditions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.

    Substitution: Acidic conditions (e.g., trichloroacetic acid) are used for DMT removal, while basic conditions (e.g., ammonia) are used for pivaloyl group removal.

Major Products

    Deprotected Nucleosides: Removal of the DMT group yields 2’-deoxyadenosine with a free 5’-hydroxyl group.

    Intermediate Compounds: Partial deprotection can yield intermediates with either the DMT or pivaloyl group still attached.

Scientific Research Applications

5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine is widely used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides have numerous applications:

    Chemistry: Used in the synthesis of DNA and RNA sequences for research and therapeutic purposes.

    Biology: Essential for the study of gene function and regulation, as well as in the development of genetic probes and primers.

    Medicine: Used in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing and therapeutic applications.

    Industry: Employed in the production of synthetic genes and in various biotechnological applications.

Mechanism of Action

The primary function of 5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine is to serve as a protected nucleoside in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions during the synthesis process. The pivaloyl group protects the N6 position of the adenine base, ensuring selective reactions at other positions. These protecting groups are removed in a controlled manner during the synthesis to yield the desired oligonucleotide sequence.

Comparison with Similar Compounds

Similar Compounds

    5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyuridine: Similar in structure but contains uracil instead of adenine.

    5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine: Contains thymine instead of adenine.

    5’-O-(4,4’-Dimethoxytrityl)-2’-deoxycytidine: Contains cytosine instead of adenine.

Uniqueness

5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine is unique due to the presence of both the DMT and pivaloyl protecting groups, which provide selective protection and deprotection during oligonucleotide synthesis. This dual protection strategy enhances the efficiency and accuracy of the synthesis process, making it a valuable compound in the field of nucleic acid chemistry.

Properties

Molecular Formula

C36H39N5O6

Molecular Weight

637.7 g/mol

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C36H39N5O6/c1-35(2,3)34(43)40-32-31-33(38-21-37-32)41(22-39-31)30-19-28(42)29(47-30)20-46-36(23-9-7-6-8-10-23,24-11-15-26(44-4)16-12-24)25-13-17-27(45-5)18-14-25/h6-18,21-22,28-30,42H,19-20H2,1-5H3,(H,37,38,40,43)

InChI Key

CMTCTNBWFHUXNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

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